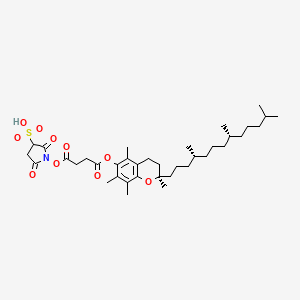
(+)-Alpha-tocopherol sulfo-nhs succinate
概要
説明
(+)-Alpha-tocopherol sulfo-nhs succinate is a derivative of alpha-tocopherol, commonly known as vitamin E. This compound is modified with a sulfo-nhs (N-hydroxysulfosuccinimide) ester, which enhances its solubility in aqueous solutions and facilitates its use in various biochemical applications. The compound is primarily used in the field of bioconjugation, where it serves as a crosslinking agent to label or modify proteins and other biomolecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-alpha-tocopherol sulfo-nhs succinate typically involves the esterification of alpha-tocopherol with sulfo-nhs. The reaction is carried out in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to activate the carboxyl group of alpha-tocopherol, which then reacts with the sulfo-nhs to form the ester. The reaction conditions usually involve a slightly acidic to neutral pH (4.5-7.2) and are performed in an aqueous or mixed solvent system .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization to remove any impurities and unreacted starting materials.
化学反応の分析
Types of Reactions
(+)-Alpha-tocopherol sulfo-nhs succinate primarily undergoes nucleophilic substitution reactions. The sulfo-nhs ester reacts with primary amines present in proteins and other biomolecules, forming stable amide bonds .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines, which are nucleophiles that attack the electrophilic carbonyl carbon of the sulfo-nhs ester. The reactions are typically carried out in phosphate-buffered saline (PBS) at a pH of 7.2-7.5 to maintain the stability of the sulfo-nhs ester .
Major Products
The major products formed from these reactions are amide-linked conjugates of alpha-tocopherol with the target biomolecule. These conjugates retain the antioxidant properties of alpha-tocopherol while being covalently attached to the biomolecule of interest.
科学的研究の応用
(+)-Alpha-tocopherol sulfo-nhs succinate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of bioconjugates and polymers.
Biology: Employed in the labeling and modification of proteins, peptides, and other biomolecules for various assays and studies.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent due to its antioxidant properties.
Industry: Utilized in the production of functionalized materials and surfaces for biosensors and diagnostic devices
作用機序
The mechanism of action of (+)-alpha-tocopherol sulfo-nhs succinate involves the formation of stable amide bonds with primary amines in target biomolecules. The sulfo-nhs ester group reacts with the amine group, resulting in the release of N-hydroxysulfosuccinimide and the formation of the amide bond. This covalent modification can alter the properties of the target biomolecule, such as its solubility, stability, and activity .
類似化合物との比較
Similar Compounds
N-hydroxysuccinimide (NHS) esters: Similar to sulfo-nhs esters but less water-soluble.
Imidoesters: Another class of amine-reactive crosslinkers with different reactivity and stability profiles.
Carbodiimides: Used for carboxyl-to-amine crosslinking but require different reaction conditions
Uniqueness
(+)-Alpha-tocopherol sulfo-nhs succinate is unique due to its combination of the antioxidant properties of alpha-tocopherol and the water-solubility and reactivity of the sulfo-nhs ester. This makes it particularly useful for applications in aqueous environments and for modifying biomolecules without compromising their solubility or activity.
特性
IUPAC Name |
2,5-dioxo-1-[4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57NO10S/c1-23(2)12-9-13-24(3)14-10-15-25(4)16-11-20-37(8)21-19-29-28(7)34(26(5)27(6)35(29)47-37)46-32(40)17-18-33(41)48-38-31(39)22-30(36(38)42)49(43,44)45/h23-25,30H,9-22H2,1-8H3,(H,43,44,45)/t24-,25-,30?,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNSJITXQYOLGG-BARWUUTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H57NO10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















